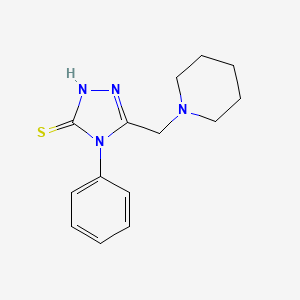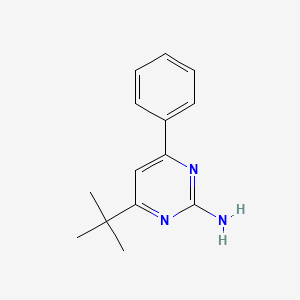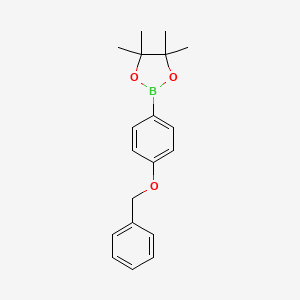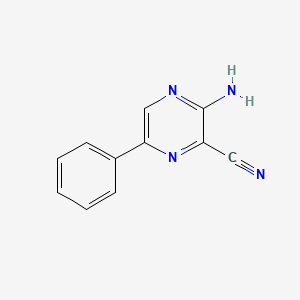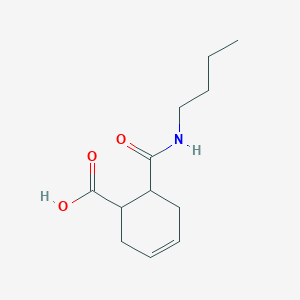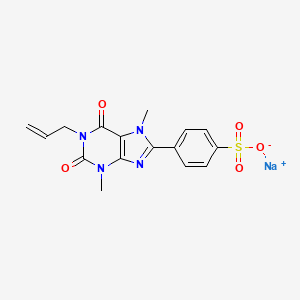![molecular formula C11H15F3N2 B1275366 {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 884504-58-9](/img/structure/B1275366.png)
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a useful research compound. Its molecular formula is C11H15F3N2 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Charge Transfer and Ionization Studies
- Local Ionization and Charge Transfer Dynamics : The molecule has been studied for its local photoionization pathways and charge-transfer dynamics using Rydberg fingerprint spectroscopy. This research revealed how laser wavelengths can control the activation of individual ionization centers within the molecule, providing insights into ultrafast charge-transfer processes (Cheng et al., 2005).
Application in Chiral Compounds
- Optical Resolution in Chiral Compounds : The compound has applications in optical resolution, specifically in the resolution of enantiomers by preferential crystallization. This process is critical for the production of chiral compounds used in various chemical and pharmaceutical applications (Saigo, 1985).
Ring Transformation and Synthesis Studies
Ring Transformations in Heterocyclic Compounds : Studies on ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles have been conducted, showcasing the versatility of the molecule in synthesizing complex heterocyclic structures (Plas et al., 2010).
Synthesis of Triazine Derivatives : The compound plays a role in the synthesis of 1,3,5-triazine derivatives, a class of compounds with various industrial and research applications (Zhang Li-hu, 2014).
Pharmaceutical Research
Development of Neurokinin-1 Receptor Antagonists : It has been utilized in the development of neurokinin-1 receptor antagonists, showcasing its potential in therapeutic applications, particularly in the field of neurology and psychiatry (Harrison et al., 2001).
Synthesis of Anti-Inflammatory and Anti-Microbial Agents : There's research into its use for synthesizing pyrimidine-5-carboxylate derivatives, which have shown promising anti-inflammatory and anti-microbial properties (A.S. Dongarwar et al., 2011).
Optics and Fluorescence
Optical Limiting Properties in Metallophthalocyanines : The compound's derivatives have been studied for their nonlinear optical properties and potential in optical limiting applications, which is significant in the field of material sciences (Bıyıklıoğlu et al., 2019).
Fluorescent Probes for Carbon Dioxide Monitoring : Fluorescent probes based on this compound have been developed for real-time monitoring of low carbon dioxide levels, indicating its application in environmental monitoring and potentially in medical diagnostics (Wang et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight is305.17 , which may influence its bioavailability.
Result of Action
The compound’s interaction with its targets can lead to various cellular responses .
Analyse Biochimique
Biochemical Properties
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . This binding interaction can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it can have beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating a fine balance between therapeutic and toxic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its site of action . This precise localization is necessary for its biochemical and cellular functions.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLFIBVORKOVPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

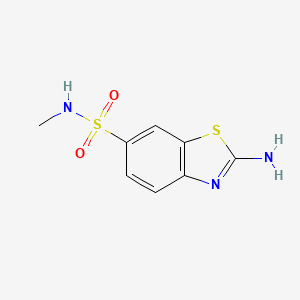
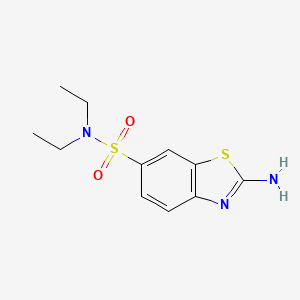


![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
